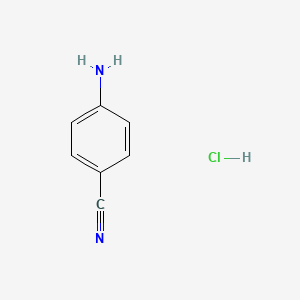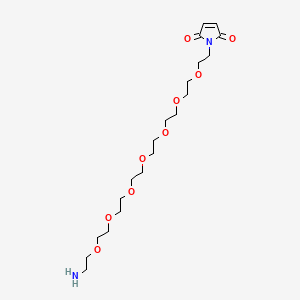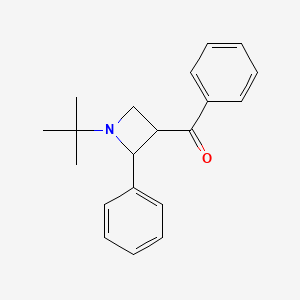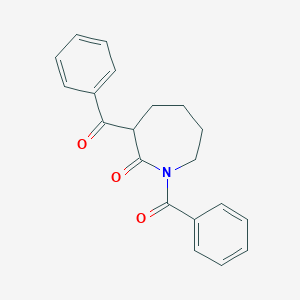
4-Aminobenzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H6N2·HCl. It is a derivative of benzonitrile, where an amino group is substituted at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobenzonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group . Another method includes the reaction of 4-chlorobenzonitrile with ammonia under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrobenzonitrile. This process is efficient and yields high purity products. The reaction is typically carried out in a solvent such as ethanol or methanol, with palladium on carbon as the catalyst .
化学反应分析
Types of Reactions
4-Aminobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Nitrobenzonitrile
Reduction: 4-Aminobenzylamine
Substitution: 4-Acetamidobenzonitrile, 4-Sulfonamidobenzonitrile
科学研究应用
4-Aminobenzonitrile hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Aminobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity .
相似化合物的比较
Similar Compounds
- 4-Nitrobenzonitrile
- 4-Chlorobenzonitrile
- 4-Aminobenzamide
Uniqueness
4-Aminobenzonitrile hydrochloride is unique due to its dual functional groups (amino and nitrile), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications .
属性
CAS 编号 |
2570-98-1 |
|---|---|
分子式 |
C7H7ClN2 |
分子量 |
154.60 g/mol |
IUPAC 名称 |
4-aminobenzonitrile;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,9H2;1H |
InChI 键 |
JTEZENDVAJWZLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
